Methyl 2-phenoxybenzoate
Overview
Description
Methyl 2-phenoxybenzoate is an organic compound with the molecular formula C14H12O3This compound is a useful synthesis intermediate and is often used in the preparation of various derivatives that exhibit significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-phenoxybenzoate can be synthesized through several methods. One common method involves the reaction of 2-phenoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs in an inert atmosphere and at room temperature. Another method involves the use of (trimethylsilyl)diazomethane and 2-phenoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound often involves the esterification of 2-phenoxybenzoic acid with methanol. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenoxybenzoic acid.
Reduction: It can be reduced to form 2-phenoxybenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: 2-phenoxybenzoic acid.
Reduction: 2-phenoxybenzyl alcohol.
Substitution: Various substituted phenoxybenzoates.
Scientific Research Applications
Methyl 2-phenoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of hydrazides and hydrazones, which exhibit analgesic properties.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-phenoxybenzoate involves its interaction with various molecular targets. It can act as a precursor to biologically active compounds that interact with specific enzymes and receptors in the body. The exact pathways and molecular targets depend on the specific derivative being studied .
Comparison with Similar Compounds
Methyl 2-phenoxybenzoate can be compared with other similar compounds such as:
Methyl 3-phenoxybenzoate: Similar structure but different position of the phenoxy group.
Methyl 4-phenoxybenzoate: Similar structure but different position of the phenoxy group.
2-Phenoxybenzoic acid: The carboxylic acid derivative of this compound.
This compound is unique due to its specific position of the phenoxy group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
methyl 2-phenoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGYLBSXMKBSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345859 | |
Record name | Methyl 2-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-56-6 | |
Record name | Methyl 2-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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